Mechanism of action of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid in biological systems
Mechanism of action of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid in biological systems
Mechanism of Action of 3,4-Dihydro-2H-1,4-Benzothiazine-6-Carboxylic Acid: A Comprehensive Guide to Dynamin GTPase Inhibition
Abstract
The precise modulation of cellular endocytosis is a critical frontier in targeted therapeutics, particularly in oncology and neurobiology. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanism of action (MoA) of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid and its 3-oxo derivatives. These compounds function as potent, small-molecule inhibitors of dynamin GTPase[1][2]. By detailing the structural causality of their target engagement, biological implications, and self-validating experimental protocols, this guide provides a robust framework for researchers utilizing these compounds in drug development and mechanistic cellular assays.
Molecular Profile & Target Biology
The core scaffold, 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (CID 760993), is an S-isostere derivative originally developed to improve the binding affinity and metabolic stability of classical dynamin inhibitors[1][2].
The Biological Target: Dynamin is a large mechanochemical GTPase essential for Clathrin-Mediated Endocytosis (CME) and synaptic vesicle recycling[3]. During CME, cargo-bound receptors are sequestered into clathrin-coated pits. Dynamin oligomerizes into a helical polymer around the neck of these invaginating vesicles. The hydrolysis of Guanosine Triphosphate (GTP) by dynamin induces a rapid conformational constriction, driving membrane scission and releasing the vesicle into the cytosol[4].
Mechanism of Action: Arresting Membrane Scission
3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid acts by directly binding to the GTPase domain of dynamin. Structure-Activity Relationship (SAR) studies indicate that the compound undergoes active-site remodeling, requiring a minimum of two hydrogen-bond donors to optimally align within the allosteric pocket[2].
Mechanistic Causality:
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Target Engagement: The benzothiazine core inserts into the GTP-binding cleft, competitively or allosterically hindering GTP loading/hydrolysis[2].
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Polymerization Blockade: Without GTP hydrolysis, the dynamin helix cannot undergo the necessary conformational constriction.
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Phenotypic Arrest: Clathrin-coated pits form normally but fail to pinch off. This traps endocytic intermediates on the plasma membrane, effectively freezing receptor-mediated endocytosis and bulk vesicle recycling[5].
Caption: Dynamin-mediated endocytosis pathway and targeted inhibition of GTP hydrolysis.
Biological Implications & Therapeutic Potential
Inhibiting dynamin with benzothiazine derivatives has profound downstream effects on cellular homeostasis:
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Targeting Leukemia Stem Cells (LSCs): LSCs rely on Dynamin-Dependent Endocytosis (DDE) to internalize microenvironmental niche signals (e.g., IL-7R). Benzothiazine-mediated dynamin inhibition blocks these survival signals, overcoming chemoresistance and inducing LSC apoptosis[4].
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Neurological Modulation: In neurons, rapid compensatory endocytosis is required to maintain the synaptic vesicle pool. Dynamin inhibitors deplete this machinery, leading to a measurable increase in membrane capacitance and a reduction in repetitive exocytosis[3].
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Infection Control: Many viral and bacterial pathogens hijack host CME for cellular entry. Dynamin inhibitors block the internalization of these pathogens, presenting a broad-spectrum antiviral/antibacterial strategy[6].
Quantitative Efficacy & Structure-Activity Relationship (SAR)
The transition from oxazine to S-isostere benzothiazine scaffolds significantly enhances dynamin inhibition. The presence of H-bond-accepting aromatic moieties (such as C3'-CO2H or C3'-OAc) drives the IC50 down to the low micromolar range[2].
Table 1: SAR and IC50 Values of Benzothiazine Analogs against Dynamin GTPase
| Compound / Scaffold | Key Substitutions | Dynamin IC50 (µM) | Reference |
| Parent Oxazine (1) | 2-hydroxy oxazine core | 55.0 | [2] |
| Benzothiazine (16) | S-isostere core, C6-ester | > 20.0 | [2] |
| Analog 19p | C3'-OAc | 5.1 | [2] |
| Analog 19y | C3',C4'-di-OMe | 7.2 | [2] |
| Analog 17j | C3'-CO2H | 1.3 ± 0.5 | [2] |
| Dynasore (Standard) | N/A | ~15.0 | [6] |
Data synthesis demonstrates that the C3'-CO2H substitution (Analog 17j) yields the highest potency, outperforming the classical dynamin inhibitor, Dynasore.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Cell-Free Dynamin GTPase Hydrolysis Assay (Malachite Green)
Purpose: To directly quantify the inhibition of dynamin's enzymatic activity. Causality: Malachite green selectively binds free inorganic phosphate (Pi) released during GTP hydrolysis. This provides a direct, colorimetric readout of dynamin activity independent of cellular variables.
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Preparation: Dilute recombinant human Dynamin I (10 nM final) in assay buffer (20 mM HEPES pH 7.4, 2 mM MgCl2, 0.1% Tween-20).
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Inhibitor Pre-incubation: Add 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (titrated from 0.1 to 100 µM) or DMSO (vehicle control). Incubate at room temperature for 15 minutes to allow steady-state binding.
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Reaction Initiation: Add 300 µM GTP to all wells. Incubate at 37°C for 30 minutes.
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Termination & Readout: Add Malachite Green acidic reagent to quench the reaction. Read absorbance at 650 nm after 10 minutes.
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Validation: Include a "No Enzyme" well to subtract background spontaneous GTP hydrolysis.
Protocol B: Clathrin-Mediated Endocytosis (CME) Transferrin Uptake Assay
Purpose: To validate the functional blockade of endocytosis in live cells. Causality: Transferrin exclusively enters cells via CME. The critical "Acid Wash" step ensures that any fluorescent signal detected originates strictly from internalized vesicles, eliminating false positives from surface-bound cargo[6].
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Starvation: Serum-starve HeLa cells for 2 hours to upregulate surface Transferrin Receptors (TfR).
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Inhibition: Pre-treat cells with the benzothiazine compound (e.g., 10 µM) for 30 minutes at 37°C.
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Pulse: Add Alexa Fluor 488-conjugated Transferrin (25 µg/mL) for 15 minutes at 37°C to initiate endocytosis.
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Acid Wash (Critical Step): Wash cells twice with ice-cold acidic buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.5) for 2 minutes to strip un-internalized surface transferrin.
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Quantification: Fix cells in 4% PFA and quantify internal fluorescence via Flow Cytometry or Confocal Microscopy.
Caption: Step-by-step workflow for the validated fluorescent transferrin uptake assay.
Conclusion & Future Perspectives
The 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid scaffold represents a highly tunable, potent class of dynamin GTPase inhibitors. By effectively arresting vesicle scission, these compounds offer immense utility as chemical probes for interrogating endocytic pathways and hold significant translational potential as targeted therapies for chemoresistant leukemias and viral entry blockade. Future drug development should focus on optimizing the bioavailability of the highly potent C3'-CO2H analogs for in vivo efficacy.
References
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PubChem - 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | C9H7NO3S | CID 760993 Source: National Institutes of Health (NIH) URL:[Link][1]
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ChemMedChem - Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors (2025) Source: National Center for Biotechnology Information (NCBI) / PubMed URL:[Link][2]
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American Journal of Physiology-Cell Physiology - Dynasore inhibits rapid endocytosis in bovine chromaffin cells Source: Physiology.org URL:[Link]
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ResearchGate - Chemical inhibitors of dynamin consistently block endocytosis of transferrin Source: ResearchGate URL:[Link][6]
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Journal of Cell Science - Efficient synaptic vesicle recycling after intense exocytosis concomitant with the accumulation of non-releasable endosomes Source: The Company of Biologists URL:[Link][3]
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Nature Communications - Small molecule inhibition of Dynamin-dependent endocytosis targets multiple niche signals and impairs leukemia stem cells Source: National Institutes of Health (NIH) / PMC URL:[Link][4]
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Frontiers in Cellular Neuroscience - Synaptic Vesicle Endocytosis in Different Model Systems Source: Frontiers URL:[Link][5]
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